Gabapentin-D10

Catalog No.
S1791129
CAS No.
1126623-20-8
M.F
C9H7D10NO2
M. Wt
181.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gabapentin-D10

CAS Number

1126623-20-8

Product Name

Gabapentin-D10

Molecular Formula

C9H7D10NO2

Molecular Weight

181.29

Gabapentin-D10 is a deuterated analog of gabapentin, a gamma-amino acid primarily used in the treatment of neuropathic pain and seizures. The chemical formula for gabapentin-D10 is C9D10H7NO2C_9D_{10}H_7NO_2, with a molecular weight of approximately 181.30 g/mol. The substitution of hydrogen atoms with deuterium isotopes enhances its stability and allows for improved analytical detection methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications .

Pharmacokinetic Studies:

  • Gabapentin-D10 can be used as an internal standard in pharmacokinetic studies. Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes drugs. An internal standard is a compound added to a sample alongside the target molecule (in this case, Gabapentin) that allows for accurate quantification. Because Gabapentin-D10 has the same chemical properties as Gabapentin except for the mass difference due to the Deuterium atoms, it behaves identically within the body. This allows researchers to measure the concentration of Gabapentin in a sample by comparing it to the concentration of the internal standard (Gabapentin-D10) whose concentration is precisely known. This technique is crucial for studies aimed at understanding Gabapentin's absorption rates, metabolism pathways, and elimination from the body.

Metabolic Studies:

  • Gabapentin-D10 can be used to investigate Gabapentin's metabolic pathways. By administering Gabapentin-D10 to a biological system (e.g., cells, tissues, or an organism) and analyzing the resulting metabolites, researchers can gain insights into how the body breaks down Gabapentin. Since the Deuterium atoms alter the molecule's mass slightly, researchers can distinguish between the original Gabapentin-D10 and its metabolites using techniques like mass spectrometry. This information is valuable for understanding the drug's mechanism of action and potential side effects [].
Similar to its non-deuterated counterpart. The primary reactions involve:

  • Hydrolysis: Gabapentin-D10 can undergo hydrolysis to form its corresponding lactam, which is a cyclic amide formed from the reaction of the amine and carboxylic acid moieties .
  • Fragmentation: In mass spectrometry, gabapentin-D10 exhibits characteristic fragmentation patterns that are useful for its identification. For instance, it can fragment to yield ions at specific mass-to-charge ratios (m/z), which are crucial for analytical applications .

Gabapentin-D10 retains similar biological activities to gabapentin, acting primarily as an anticonvulsant and analgesic agent. It modulates neurotransmitter release by inhibiting voltage-gated calcium channels, thereby reducing neuronal excitability and pain perception. The deuterated form is particularly useful in pharmacokinetic studies as it allows for precise tracking of drug metabolism and distribution without interference from endogenous compounds .

The synthesis of gabapentin-D10 typically involves:

  • Deuteration: The introduction of deuterium into the gabapentin structure can be achieved through various methods, including:
    • Exchange Reactions: Using deuterated solvents or reagents in the presence of catalysts to facilitate hydrogen-deuterium exchange.
    • Chemical Synthesis: Starting from commercially available precursors, where deuterated reagents are employed throughout the synthesis process .
  • Purification: Post-synthesis, gabapentin-D10 is purified using chromatographic techniques to ensure high purity suitable for analytical applications.

Gabapentin-D10 is primarily used as an internal standard in analytical chemistry, particularly in:

  • Forensic Analysis: To quantify gabapentin levels in biological samples such as serum or urine during toxicology screenings.
  • Clinical Toxicology: Assisting in therapeutic drug monitoring to ensure appropriate dosing and minimize adverse effects.
  • Research: Used in pharmacokinetic studies to understand drug metabolism and interactions more accurately .

Studies involving gabapentin-D10 focus on its interactions with various drugs and biological systems. Key findings include:

  • Drug Interactions: Gabapentin can interact with opioids and other central nervous system depressants, potentially enhancing sedative effects. The deuterated form allows researchers to distinguish between the parent drug and metabolites during interaction studies .
  • Metabolic Pathways: Research indicates that the metabolic pathways of gabapentin remain largely unchanged with deuteration, allowing for reliable interpretations in pharmacokinetic studies .

Gabapentin-D10 shares similarities with several compounds used in similar therapeutic contexts. Here are some notable comparisons:

Compound NameChemical FormulaPrimary UseUnique Features
GabapentinC9H17NO2C_9H_{17}NO_2AnticonvulsantNon-deuterated form; widely used for neuropathic pain
PregabalinC8H17NO2C_{8}H_{17}NO_2AnticonvulsantMore potent than gabapentin; acts on alpha-2-delta subunit
BaclofenC10H12ClNC_{10}H_{12}ClNMuscle relaxantGABA-B receptor agonist; used for spasticity
LacosamideC9H18N2O2C_{9}H_{18}N_2O_2AnticonvulsantActs on sodium channels; different mechanism of action

Gabapentin-D10's uniqueness lies in its isotopic labeling, which enhances analytical precision without altering its pharmacological properties significantly. This makes it an invaluable tool for researchers studying gabapentin's effects and interactions within biological systems .

Gabapentin-D10 (C9D10H7NO2) is a deuterated analogue of gabapentin where ten hydrogen atoms have been replaced with deuterium atoms, primarily in the cyclohexane ring structure [1]. This compound serves as an important internal standard for analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) applications [3]. The molecular weight of Gabapentin-D10 is 181.30, slightly higher than the non-deuterated gabapentin (171.24) due to the replacement of hydrogen atoms with the heavier deuterium isotope [1].

The synthesis of Gabapentin-D10 requires specialized deuteration techniques that target specific positions within the molecular structure [2]. Several approaches have been developed for the deuteration of gabapentin and similar cyclohexane-containing compounds, each with distinct advantages and limitations .

Hydrogen-Deuterium Exchange Methods

One of the primary methods for synthesizing Gabapentin-D10 involves hydrogen-deuterium exchange (HDE) reactions, where hydrogen atoms in the cyclohexane ring are replaced with deuterium [12]. This approach typically employs metal catalysts such as palladium or platinum under specific reaction conditions to facilitate the exchange process [9]. The reaction generally proceeds through the following steps:

  • Activation of the C-H bonds in the cyclohexane ring using a suitable catalyst [7]
  • Exchange of hydrogen atoms with deuterium from a deuterium source (typically deuterium oxide, D2O) [18]
  • Purification of the deuterated product to achieve high isotopic purity [16]

The efficiency of hydrogen-deuterium exchange can be significantly enhanced through the use of continuous-flow technology and recirculation processes, which allow for higher isotopic purity and more precise control over the deuteration sites [14].

Synthetic Routes from Deuterated Precursors

An alternative approach involves the synthesis of Gabapentin-D10 from deuterated precursors [20]. This method typically begins with the preparation of deuterated cyclohexane derivatives, which are then incorporated into the synthetic pathway for gabapentin [21]. The conventional synthesis of gabapentin involves several key steps:

  • Preparation of 1,1-cyclohexane diacetic acid or its derivatives [22]
  • Conversion to the corresponding anhydride or ester [20]
  • Introduction of the amino group through appropriate reactions [25]
  • Final conversion to gabapentin through hydrolysis and purification steps [31]

When adapting this synthetic route for Gabapentin-D10, deuterated cyclohexane derivatives are used as starting materials, ensuring that the final product contains deuterium atoms at the desired positions [23]. This approach offers greater control over the specific locations of deuterium incorporation but may require more complex synthetic procedures [21] [25].

Optimization of Deuterium Substitution Efficiency

Achieving high deuterium incorporation efficiency is crucial for the synthesis of high-quality Gabapentin-D10 [17]. Several factors influence the efficiency of deuterium substitution, including reaction conditions, catalyst selection, and deuterium source purity [13].

Reaction Parameter Optimization

The optimization of reaction parameters plays a critical role in maximizing deuterium incorporation efficiency [15]. Key parameters that require careful control include:

ParameterOptimal RangeEffect on Deuteration Efficiency
Temperature80-120°CHigher temperatures generally increase exchange rates but may lead to side reactions [17]
Pressure5-10 barElevated pressure can enhance deuterium incorporation in certain catalytic systems [23]
Reaction Time12-48 hoursLonger reaction times typically result in higher deuterium incorporation but may affect product stability [15]
Catalyst Loading1-5 mol%Optimal catalyst concentration balances reaction rate with catalyst cost [12]
Deuterium Source Concentration>99% D2OHigher isotopic purity of the deuterium source directly impacts final product purity [18]

Research has shown that the careful optimization of these parameters can significantly improve deuterium incorporation efficiency, with some methods achieving >98% deuteration at specific positions [17] [14].

Catalyst Selection and Modification

The choice of catalyst significantly impacts deuteration efficiency in the synthesis of Gabapentin-D10 [9]. Various catalytic systems have been investigated, including:

  • Homogeneous catalysts such as rhodium and iridium complexes, which offer high selectivity but may be difficult to recover [12]
  • Heterogeneous catalysts like palladium on carbon (Pd/C), which provide practical advantages in terms of catalyst recovery and reuse [18]
  • Modified catalysts with specific ligands designed to enhance deuterium exchange at particular positions [9]

Recent advances in catalyst design have focused on developing systems that can achieve site-selective deuteration, allowing for more precise control over the deuteration pattern in Gabapentin-D10 [9] [12]. These catalysts often incorporate specialized ligands that direct the deuteration to specific positions within the cyclohexane ring [14].

Iterative Deuteration Approaches

To achieve high levels of deuterium incorporation, iterative deuteration approaches have been developed [14]. These methods involve:

  • Initial deuteration under optimized conditions [17]
  • Analysis of deuterium incorporation using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy [28]
  • Subsequent deuteration cycles with fresh catalyst and deuterium source to increase isotopic purity [14]

This iterative approach has been shown to significantly enhance deuterium incorporation, with some studies reporting >99% deuteration after multiple cycles [14] [17]. The use of continuous-flow technology has further improved this process by allowing for more efficient catalyst utilization and better control over reaction conditions [14].

Purification Techniques for High Isotopic Purity

Achieving high isotopic purity is essential for the application of Gabapentin-D10 as an analytical standard [3]. Various purification techniques have been developed to separate deuterated compounds from their non-deuterated or partially deuterated counterparts [16].

Chromatographic Purification Methods

Chromatographic techniques play a crucial role in the purification of Gabapentin-D10 [32]. High-performance liquid chromatography (HPLC) is particularly effective for separating deuterated compounds based on subtle differences in their physicochemical properties [3]. Typical HPLC conditions for Gabapentin-D10 purification include:

ParameterTypical Conditions
ColumnC18 reversed-phase, 150 × 4.6 mm, 5 μm particle size [32]
Mobile PhaseBuffer:Acetonitrile (760:240) [33]
Buffer Composition0.58 g monobasic ammonium phosphate and 1.83 g sodium perchlorate in 1.0 L water, pH 1.8 [33]
Flow Rate1.0 mL/min [33]
DetectionUV at 215 nm [33]
Column Temperature40°C [33]

These chromatographic conditions allow for effective separation of Gabapentin-D10 from partially deuterated analogues and other impurities [32] [33].

Recrystallization and Precipitation Techniques

Recrystallization and precipitation techniques provide complementary approaches for purifying Gabapentin-D10 [31]. These methods exploit differences in solubility between deuterated and non-deuterated compounds [16]. Typical procedures involve:

  • Dissolution of the crude product in an appropriate solvent system [31]
  • Controlled precipitation through temperature adjustment or addition of anti-solvents [16]
  • Collection and washing of the precipitated material to remove impurities [31]

Multiple recrystallization cycles may be necessary to achieve high isotopic purity, with each cycle potentially increasing the deuterium content by removing less deuterated species [16] [18].

Analytical Methods for Isotopic Purity Assessment

Accurate assessment of isotopic purity is essential for quality control of Gabapentin-D10 [28]. Several analytical techniques are commonly employed:

  • Mass Spectrometry (MS): Provides direct measurement of isotopic distribution patterns, allowing for quantification of deuterium incorporation at specific positions [3] [28]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the position and extent of deuteration through analysis of signal intensities and chemical shifts [30] [38]
  • Isotope Ratio Mass Spectrometry (IRMS): Enables precise determination of overall deuterium content through measurement of isotope ratios [28]

These analytical methods are often used in combination to provide comprehensive characterization of Gabapentin-D10 isotopic purity [28] [30]. Recent advances in high-resolution mass spectrometry have significantly improved the accuracy of isotopic purity determination, allowing for detection of minor isotopologues with differences of less than 0.01% in abundance [28].

Stability Assessment Under Synthetic Conditions

The stability of deuterium-labeled compounds under various synthetic and storage conditions is a critical consideration for maintaining isotopic purity [13]. Gabapentin-D10 may undergo hydrogen-deuterium back-exchange under certain conditions, potentially reducing its isotopic purity over time [10].

Factors Affecting Deuterium Stability

Several factors can influence the stability of deuterium incorporation in Gabapentin-D10 [13]:

  • pH Conditions: Extreme pH environments can accelerate hydrogen-deuterium exchange, particularly at positions adjacent to functional groups [13] [29]
  • Temperature: Elevated temperatures generally increase the rate of back-exchange reactions [17]
  • Solvent Effects: Protic solvents may facilitate hydrogen-deuterium exchange through solvent-mediated mechanisms [13]
  • Catalytic Impurities: Trace metal contaminants can catalyze undesired exchange reactions [17]

Understanding these factors is essential for developing appropriate handling and storage protocols for Gabapentin-D10 [13] [17].

Stability Testing Protocols

Standardized protocols have been developed to assess the stability of deuterated compounds under various conditions [37]. These typically involve:

  • Storage of the compound under defined conditions (temperature, humidity, light exposure) [37]
  • Periodic sampling and analysis using mass spectrometry or NMR to monitor changes in deuterium content [28] [38]
  • Determination of stability profiles and identification of critical factors affecting stability [37]

Research has shown that Gabapentin-D10 exhibits good stability under normal storage conditions, with minimal loss of deuterium content over extended periods [13]. However, exposure to extreme conditions, particularly elevated temperatures in protic solvents, can lead to significant back-exchange [17] [37].

Kinetic Isotope Effects and Reaction Stability

The kinetic isotope effect (KIE) plays a significant role in the stability of deuterated compounds during synthetic transformations [5]. The C-D bond is typically stronger than the corresponding C-H bond, resulting in different reaction rates for deuterated versus non-deuterated compounds [5] [36].

This difference in reactivity can be advantageous in certain synthetic contexts, as deuterated positions may be less susceptible to undesired side reactions [5]. However, it can also present challenges when attempting to apply standard synthetic protocols to deuterated intermediates, as reaction rates and selectivities may differ significantly [13] [36].

Studies have shown that the KIE can vary substantially depending on the specific reaction and position of deuteration [5]. For Gabapentin-D10, the deuteration of the cyclohexane ring generally enhances stability toward oxidative degradation pathways, potentially extending shelf-life and reducing the formation of degradation products during storage [13] [36].

Stabilization Strategies

Various strategies have been developed to enhance the stability of deuterated compounds like Gabapentin-D10 [13]:

  • Storage under anhydrous conditions to minimize hydrogen-deuterium exchange with moisture [16]
  • Use of appropriate pH buffers to prevent acid or base-catalyzed exchange reactions [13]
  • Addition of stabilizers that can inhibit catalytic exchange processes [37]
  • Low-temperature storage to reduce the rate of thermally-driven exchange reactions [16]

Purity

95% by HPLC; 98% atom D ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Tag

Gabapentin

Related CAS

60142-96-3 (unlabelled)

Dates

Last modified: 08-15-2023

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